The Discovery and Development of Oxatomide: A Technical Overview
The Discovery and Development of Oxatomide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Oxatomide, a second-generation antihistamine of the diphenylmethylpiperazine class, has a rich history of discovery and development, revealing a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides a comprehensive overview of the core aspects of Oxatomide's journey from synthesis to clinical application, with a focus on its pharmacological properties. Detailed experimental methodologies, quantitative data, and visualizations of its signaling pathways are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Discovered at Janssen Pharmaceutica in 1975, Oxatomide emerged as a promising anti-allergic agent. It was subsequently patented in 1976 and introduced for medical use in 1981.[1] Unlike first-generation antihistamines, Oxatomide exhibits a favorable safety profile with reduced sedative effects due to its limited penetration of the blood-brain barrier.[2][3] Its therapeutic efficacy in allergic conditions such as chronic urticaria and atopic dermatitis is well-documented.[4][5] This guide delves into the key milestones of its development, its unique mechanism of action, and the experimental evidence that underpins our current understanding of this versatile molecule.
Discovery and Synthesis
The development of Oxatomide originated from research aimed at discovering novel anti-allergic compounds. The synthesis of Oxatomide involves a multi-step process, as outlined in its initial patent literature.
A key synthetic route involves the reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(diphenylmethyl)piperazine. This process efficiently yields the final Oxatomide molecule, 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,3-dihydro-2H-benzimidazol-2-one.
Pharmacodynamics and Mechanism of Action
Oxatomide's therapeutic effects stem from a combination of activities, primarily its potent histamine H1 receptor antagonism and its ability to stabilize mast cells.[3][5]
Histamine H1 Receptor Antagonism
As a potent H1 receptor antagonist, Oxatomide competitively inhibits the binding of histamine to its receptors on target cells. This action effectively blocks the downstream effects of histamine, such as increased vascular permeability, vasodilation, and pruritus, which are characteristic symptoms of allergic reactions.
Mast Cell Stabilization
A distinguishing feature of Oxatomide is its ability to inhibit the degranulation of mast cells and basophils, thereby preventing the release of a wide array of inflammatory mediators.[5][6] This includes pre-formed mediators like histamine and newly synthesized mediators such as leukotrienes and prostaglandins.[5]
Inhibition of Intracellular Calcium Influx
The mast cell stabilizing effect of Oxatomide is primarily attributed to its interference with intracellular calcium signaling.[1][7] Upon allergen-induced cross-linking of IgE receptors (FcεRI) on the mast cell surface, a signaling cascade is initiated, leading to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium, a critical step for degranulation. Oxatomide has been shown to inhibit this influx of extracellular Ca2+ through plasma membrane Ca2+ channels that are activated by the depletion of intracellular Ca2+ stores.[1] It has also been suggested to inhibit the release of calcium from these intracellular stores.[8]
The following diagram illustrates the proposed mechanism of action of Oxatomide in inhibiting mast cell degranulation:
Caption: Signaling pathway of Oxatomide's inhibition of mast cell degranulation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of Oxatomide.
Table 1: In Vitro Inhibitory Activity of Oxatomide
| Parameter | Value | Cell/System | Reference |
| IC50 (ATP-induced Ca2+ inward current) | 0.43 µM | Human P2X7 receptor | [9] |
| IC50 (ATP-induced currents) | 0.95 µM | Human P2X7 receptor | [9] |
| IC50 (5-hydroxytryptamine inhibition) | 0.43 µM | Not specified | [9] |
| Inhibition of 45Ca uptake & intracellular Ca2+ release | 0.01-10 µM | Rat peritoneal mast cells | [8] |
Table 2: Pharmacokinetic Parameters of Oxatomide (Oral Administration)
| Population | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·h/mL) | Reference |
| Healthy Adult Volunteers | 30 mg | 10.08 ± 1.29 | ~2 | - | - | [10] |
| Children (mean age 9 yrs) | 0.5 mg/kg | ~10-12 | ~2 | - | 25.2 - 29.0 (AUC 0-6h) | [11] |
| Preterm Infants | 1 mg/kg | 42.2 ± 15 | 2 | 41.4 ± 2.0 | 468 ± 52 (AUC 0-36h) | [12] |
Preclinical and Clinical Development
Preclinical Studies
Early preclinical studies established Oxatomide's dual-action profile of H1-antihistaminism and mast cell stabilization. In vitro experiments using rat peritoneal mast cells and the rat basophilic leukemia cell line (RBL-2H3) were instrumental in elucidating its mechanism of action on mediator release.
Clinical Trials
Clinical trials have demonstrated the efficacy of Oxatomide in various allergic conditions.
Table 3: Summary of Key Clinical Trial Results for Oxatomide in Chronic Urticaria
| Study Design | Treatment Group | Control Group | Key Findings | Responder Rate (Excellent/Good) | Reference |
| Double-blind, placebo-controlled | Oxatomide 30 mg b.i.d. (n=18) | Placebo (n=17) | Significantly reduced duration of attacks, severity of erythema, lesions, and itching. | 72% | [4] |
| Open and comparative studies | Oxatomide | Classic anti-H1 | Good to excellent results in 68% to 89% of cases; quicker symptomatic response. | 68-89% | [6] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the pharmacological properties of Oxatomide.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is widely used to quantify the extent of mast cell degranulation.
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Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.
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Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
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Treatment: Sensitized cells are pre-incubated with varying concentrations of Oxatomide or a vehicle control.
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Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
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Quantification: The release of the granular enzyme β-hexosaminidase into the supernatant is measured colorimetrically. The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide is added, and the absorbance of the resulting product is read at 405 nm.
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Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells with a detergent like Triton X-100).
The following diagram outlines the workflow for a typical mast cell degranulation assay:
Caption: Experimental workflow for a β-hexosaminidase release assay.
Intracellular Calcium Measurement
The effect of Oxatomide on intracellular calcium levels is a key aspect of its mechanism.
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Cell Preparation: RBL-2H3 cells or isolated rat peritoneal mast cells are used.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Quin-2 AM. Inside the cell, esterases cleave the AM group, trapping the active dye.
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Treatment: The dye-loaded cells are treated with Oxatomide or a vehicle control.
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Stimulation: An increase in intracellular calcium is induced using an appropriate stimulus, such as an antigen (for sensitized cells) or a calcium ionophore like A23187. Thapsigargin can be used to specifically induce store depletion.
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Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) is calculated.
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Analysis: The inhibition of the stimulus-induced rise in intracellular calcium by Oxatomide is quantified.
Measurement of Leukotriene and Prostaglandin Release
The inhibition of newly synthesized mediator release by Oxatomide can be assessed as follows:
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Cell Stimulation: Mast cells are sensitized and stimulated as described in the degranulation assay.
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Supernatant Collection: After an appropriate incubation period, the cell supernatant is collected.
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Quantification: The levels of specific leukotrienes (e.g., LTC4, LTB4) and prostaglandins (e.g., PGD2) in the supernatant are measured using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]
Conclusion
The discovery and development of Oxatomide have provided a valuable therapeutic agent for the management of allergic disorders. Its multifaceted mechanism of action, encompassing H1 receptor antagonism and mast cell stabilization through the inhibition of calcium influx, distinguishes it from many other antihistamines. The experimental methodologies detailed in this guide have been pivotal in unraveling these complex pharmacological properties. A thorough understanding of Oxatomide's development history and mechanism of action is crucial for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other inflammatory conditions.
References
- 1. Influence of the anti-allergic drug oxatomide on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. What is the mechanism of Oxatomide? [synapse.patsnap.com]
- 4. Oxatomide in the treatment of chronic urticaria. A double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Oxatomide: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chronic urticaria: role of oxatomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Oxatomide and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of oxatomide on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxatomide | Histamine Receptor | P2X Receptor | TargetMol [targetmol.com]
- 10. Pharmacokinetics of oxatomide given percutaneously to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
